molecular formula C11H9F3N2O B11869206 2-Methyl-7-(trifluoromethoxy)quinolin-4-amine CAS No. 1189105-71-2

2-Methyl-7-(trifluoromethoxy)quinolin-4-amine

Cat. No.: B11869206
CAS No.: 1189105-71-2
M. Wt: 242.20 g/mol
InChI Key: HDOLVNOQDHEOAR-UHFFFAOYSA-N
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Description

2-Methyl-7-(trifluoromethoxy)quinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(trifluoromethoxy)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a trifluoromethoxy-substituted benzaldehyde under acidic conditions. The reaction is followed by methylation and amination steps to introduce the methyl and amine groups at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(trifluoromethoxy)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-7-(trifluoromethoxy)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound acts as a microtubule-targeted agent, inhibiting microtubule polymerization and disrupting the microtubule network within cells. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The compound’s interaction with tubulin, a key protein in microtubule formation, is crucial for its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-(trifluoromethoxy)quinolin-4-amine is unique due to the specific positioning of the trifluoromethoxy group and the methyl group on the quinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

1189105-71-2

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

2-methyl-7-(trifluoromethoxy)quinolin-4-amine

InChI

InChI=1S/C11H9F3N2O/c1-6-4-9(15)8-3-2-7(5-10(8)16-6)17-11(12,13)14/h2-5H,1H3,(H2,15,16)

InChI Key

HDOLVNOQDHEOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)N

Origin of Product

United States

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